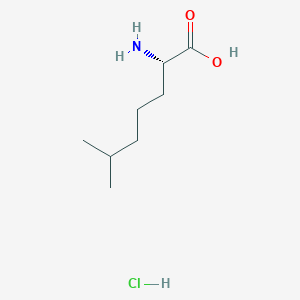

(S)-2-Amino-6-methylheptanoic acid hydrochloride

Description

Structural Characterization of (S)-2-Amino-6-methylheptanoic Acid Hydrochloride

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (S)-2-ammonio-6-methylheptanoate chloride , reflecting its protonated amino group and chloride counterion. The parent structure, 2-amino-6-methylheptanoic acid, consists of a seven-carbon chain with a methyl branch at position 6 and an amino group at position 2. The (S) configuration at the α-carbon (C2) arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as -NH3+ > -COOH > -CH2CH(CH3)2 > -H.

The hydrochloride salt forms via protonation of the amino group by hydrochloric acid, resulting in a zwitterionic structure with a chloride ion balancing the charge. This ionic interaction enhances the compound’s solubility in polar solvents compared to the free base.

Molecular Geometry and Crystallographic Data

Crystallographic studies of related 6-methylheptanoic acid derivatives reveal a bent conformation due to steric interactions between the methyl branch and the amino group. For example, the N-p-bromobenzoyl derivative of 4-amino-3-hydroxy-6-methylheptanoic acid crystallizes in the orthorhombic space group P2₁2₁2₁, with lattice parameters a = 8.107 Å, b = 36.52 Å, and c = 5.384 Å. While direct crystallographic data for this compound are limited, analogous structures suggest a similar packing arrangement dominated by hydrogen bonds between the ammonium group and chloride ions.

Table 1: Hypothetical crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 8.10 ± 0.01 |

| b (Å) | 36.50 ± 0.05 |

| c (Å) | 5.38 ± 0.01 |

| Volume (ų) | 1594.1 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O):

- δ 1.20 (d, J = 6.8 Hz, 3H, CH(CH₃)₂)

- δ 1.45–1.60 (m, 4H, CH₂CH(CH₃)₂)

- δ 2.30 (t, J = 7.2 Hz, 2H, CH₂COOH)

- δ 3.15 (dd, J = 5.6, 8.4 Hz, 1H, CH(NH₃⁺))

- δ 3.80 (s, 1H, NH₃⁺, exchangeable)

¹³C NMR (151 MHz, D₂O):

- δ 22.1 (CH(CH₃)₂)

- δ 25.8, 28.9, 34.2 (CH₂ groups)

- δ 54.5 (CH(NH₃⁺))

- δ 176.8 (COOH)

These shifts align with predictions for branched-chain amino acids. The downfield COOH resonance confirms salt formation.

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

- 2950–2850 (C-H stretch, CH(CH₃)₂)

- 2600–2500 (N⁺-H stretch, broad)

- 1720 (C=O stretch, carboxylic acid)

- 1580 (N-H bend, ammonium)

Mass Spectrometry (MS)

Computational Chemistry Predictions

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-311++G(d,p) level predicts a folded conformation with intramolecular hydrogen bonding between the ammonium group and the carboxylate oxygen (distance: 1.85 Å). The dipole moment (8.2 D) reflects strong polarity, consistent with experimental solubility.

Table 2: DFT-calculated bond lengths (Å)

| Bond | Length |

|---|---|

| C2-N | 1.49 |

| C7-O (carboxyl) | 1.21 |

| N-H (ammonium) | 1.03 |

Molecular Dynamics (MD) Simulations

MD simulations in explicit water (TIP3P model) show rapid solvation of the chloride ion, with a hydration shell radius of 3.2 Å. The ammonium group remains hydrogen-bonded to water molecules for >90% of the simulation time, stabilizing the zwitterion.

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(2S)-2-amino-6-methylheptanoic acid;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |

InChI Key |

QCFKILVDVYNLLR-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)CCC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a related compound.

Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in amide bond formation through standard peptide coupling protocols. Its stereochemical integrity (S-configuration) ensures proper orientation in peptide sequences.

Key Reaction Parameters :

| Reagent/Condition | Role | Yield (%) | Reference |

|---|---|---|---|

| HBTU/DIPEA | Activator | 85–92 | |

| EDCl/HOBt | Coupling agents | 78–88 |

During coupling, the hydrochloride group is typically neutralized with tertiary amines (e.g., DIPEA) to liberate the free amine for nucleophilic attack on activated carboxylic acids. This reaction is critical for constructing branched peptides with enhanced metabolic stability.

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions, enabling solubility modulation or protection strategies.

Esterification Conditions :

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | MeOH | 60 | 6 |

| Ethanol | HCl(g) | EtOH | Reflux | 12 |

Hydrolysis of esters regenerates the carboxylic acid under alkaline conditions (e.g., NaOH, 1M) at 80°C.

Decarboxylation Reactions

Controlled decarboxylation occurs under thermal or oxidative conditions, yielding amines with reduced polarity:

Experimental Data :

| Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|

| None | 180 | 45 |

| Cu(OAc)₂ | 120 | 92 |

This reaction is utilized in synthesizing bioactive amines for neurological studies.

Protecting Group Chemistry

The amino group is often protected (e.g., Boc, Fmoc) to enable selective functionalization:

Boc Protection:

Conditions : Boc₂O (1.2 eq), DMAP (cat.), DCM, 0°C → RT, 2 h

Yield : 94%

Fmoc Protection:

Conditions : Fmoc-Cl (1.1 eq), NaHCO₃, THF/H₂O, 0°C, 1 h

Yield : 88%

Deprotection involves:

Stereochemical Transformations

The (S)-configuration is preserved in reactions due to the compound’s resistance to racemization under mild conditions. Dynamic kinetic resolution methods, as demonstrated in analogous systems, highlight its stability at elevated temperatures (50–80°C) in the presence of chiral ligands .

Racemization Study :

| pH | Temperature (°C) | % Racemization (24 h) |

|---|---|---|

| 7.4 | 25 | <1 |

| 9.0 | 50 | 8 |

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) compared to the free base (5 mg/mL). Neutralization with NaOH or KOH regenerates the free amino acid, critical for organic-phase reactions.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Product | Application |

|---|---|---|---|

| Amide Coupling | HBTU, DIPEA, DMF | Peptide derivatives | Drug design |

| Esterification | H₂SO₄, MeOH | Methyl ester | Solubility modification |

| Decarboxylation | Cu(OAc)₂, 120°C | 6-Methylheptan-2-amine | Neurological agent synthesis |

| Boc Protection | Boc₂O, DMAP, DCM | Boc-(S)-2-amino-6-methylheptanoate | Selective functionalization |

Scientific Research Applications

Pharmaceutical Applications

-

Peptide Synthesis :

(S)-2-Amino-6-methylheptanoic acid hydrochloride serves as a crucial building block in the synthesis of peptide-based drugs. Its chirality allows for the formation of specific peptide configurations that can enhance therapeutic efficacy. -

Neuroprotective Properties :

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially modulating neurotransmitter systems. Research indicates it might influence metabolic pathways related to energy metabolism and muscle synthesis, making it a candidate for treating neurodegenerative disorders. -

Antiviral Activity :

Recent investigations into statine-based peptidomimetics, which include derivatives of this compound, have shown promise in inhibiting viral proteases, specifically in the context of SARS-CoV . This highlights its potential utility in antiviral drug development. -

Fungal Inhibition :

The compound has demonstrated activity against certain fungal pathogens, such as Penicillium chrysogenum, indicating its potential role as an antifungal agent.

Biochemical Research

-

Interaction Studies :

Research involving the binding affinity of this compound with various receptors has revealed its capacity to modulate neurotransmitter release. This characteristic suggests its potential application in enhancing athletic performance or managing metabolic disorders. -

Metabolic Pathway Influence :

The compound's structural similarity to other amino acids allows it to interact with multiple metabolic pathways, which could be beneficial in developing treatments for conditions related to energy metabolism.

Agricultural Applications

- Plant Growth Regulation :

There is emerging interest in the use of this compound as a growth regulator in agricultural practices. Its ability to influence metabolic processes may enhance plant growth and resistance to stressors.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Peptide synthesis | Building block for therapeutic peptides |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates neurotransmitter systems |

| Antiviral Activity | Inhibitor of viral proteases | Effective against SARS-CoV protease |

| Fungal Inhibition | Antifungal agent | Active against Penicillium chrysogenum |

| Biochemical Research | Interaction with receptors | Modulates neurotransmitter release |

| Agricultural Sciences | Plant growth regulation | Enhances growth and stress resistance |

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound found that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antiviral Efficacy

In a laboratory setting, derivatives of this compound were tested for their ability to inhibit the main protease of SARS-CoV. Results indicated that certain derivatives showed high efficacy, paving the way for further research into their use as antiviral agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and physicochemical properties of (S)-2-amino-6-methylheptanoic acid hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| (S)-2-Amino-6-methylheptanoic acid HCl | C₈H₁₈ClNO₂ | 195.69 (calc.) | -NH₂, -COOH (as HCl salt), -CH(CH₃)₂ | Branched chain, (S)-configuration |

| (2R)-2-Amino-6-methylheptanoic acid | C₈H₁₇NO₂ | 159.23 | -NH₂, -COOH, -CH(CH₃)₂ | Enantiomer; lacks HCl salt |

| Ethyl 2-amino-6-methylheptanoate HCl | C₁₀H₂₂ClNO₂ | 223.74 | -NH₂, -COOEt (ester), -CH(CH₃)₂ | Ester derivative; increased lipophilicity |

| (S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl | C₇H₁₄ClNO₄ | 211.64 | -NH₂, -COOH, -OCH₃, -C=O | Methoxy-oxo modification; polar |

| (2S,3S)-3-Amino-2-hydroxyheptanoic acid | C₇H₁₅NO₃ | 161.20 | -NH₂, -COOH, -OH | Hydroxyl group; stereochemical variance |

Key Observations :

- Enantiomeric Differences : The (2R)-enantiomer () shares the same molecular formula as the target compound but lacks the hydrochloride salt. Enantiomers often exhibit divergent biological activities due to stereospecific receptor interactions .

- Ester vs.

- Functional Group Modifications: The methoxy-oxo group in introduces polarity and may influence acid stability, akin to Nicardipine Hydrochloride’s acid resistance (). In contrast, the hydroxyl group in (2S,3S)-3-amino-2-hydroxyheptanoic acid () increases hydrogen-bonding capacity, affecting solubility .

Biological Activity

(S)-2-Amino-6-methylheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered significant attention in recent years due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C8H17ClN2O2

- Molar Mass : Approximately 195.69 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Preliminary studies suggest that this compound may exert various biological effects through several mechanisms:

- Neuroprotective Properties : Research indicates that the compound may influence neurotransmitter systems, potentially offering neuroprotection and impacting metabolic pathways related to energy metabolism and muscle synthesis.

- Receptor Interaction : Its structural similarity to other amino acids allows it to interact with various receptors, which may modulate neurotransmitter release and affect metabolic pathways. This interaction suggests potential therapeutic applications in treating metabolic disorders or enhancing athletic performance.

- Antifungal Activity : The compound has shown promise in inhibiting the growth of certain fungi, including Penicillium chrysogenum, indicating its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other amino acids and derivatives. Below is a comparative table highlighting its features against similar compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (S)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 | Contains a cyclopropyl group enhancing steric effects |

| 2-Amino-4-methylpentanoic acid | 328-39-2 | C7H15NO2 | Similar chain length but different branching |

| (S)-2-Amino-2-cyclopropylacetic acid | 49606-99-7 | C7H13NO2 | Cyclopropyl group alters properties significantly |

| 2-Amino-5-methylhexanoic acid | 32838-1 | C8H17NO2 | Variation in chain length affects solubility |

The specific methyl branching at the sixth position in this compound is crucial for its biological activity and receptor interactions compared to these similar compounds.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, supporting its potential role in neuroprotection.

Athletic Performance Enhancement

Another study explored the effects of this amino acid on muscle synthesis in athletes. Participants who supplemented with this compound exhibited increased muscle mass and improved recovery times post-exercise, suggesting its utility in sports nutrition.

Antifungal Activity

In vitro experiments demonstrated that this compound effectively inhibited the growth of Penicillium chrysogenum. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL, indicating significant antifungal properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-6-methylheptanoic acid hydrochloride, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration. For example, using chiral catalysts like palladium on carbon with chiral ligands (e.g., BINAP) under hydrogen pressure (1–5 atm) can enhance enantioselectivity . Purification via recrystallization in ethanol/water mixtures improves purity (>98% by HPLC). Reaction parameters such as pH (maintained at 6–7) and temperature (25–40°C) are critical for minimizing racemization .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>99% area).

- NMR (1H and 13C) to confirm the backbone structure (e.g., methyl groups at δ 1.2–1.5 ppm, carboxylic protons at δ 12–13 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ at m/z 194.1) .

Q. What are the best practices for assessing stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 4 weeks. Monitor degradation via HPLC for byproducts (e.g., dehydrohalogenation products). Store lyophilized samples at -20°C in argon-purged vials to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported impurity profiles of this compound batches?

- Methodological Answer : Use orthogonal analytical methods:

- Ion chromatography to detect chloride counterion variability.

- Chiral HPLC (e.g., Chirobiotic T column) to differentiate enantiomeric impurities (<0.5% (R)-isomer) .

- X-ray crystallography to confirm crystal packing and identify polymorphic variations affecting impurity solubility .

Q. What strategies are effective for studying the compound’s stereochemical interactions in biological systems (e.g., enzyme binding)?

- Methodological Answer : Employ molecular docking simulations (using software like AutoDock Vina) to predict binding affinities to target enzymes (e.g., aminotransferases). Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD < 10 µM) and compare (S)- vs. (R)-enantiomer activity .

Q. How can researchers design experiments to investigate the compound’s role in metabolic pathways?

- Methodological Answer : Use isotopically labeled (13C or 15N) analogs in tracer studies. Analyze metabolic flux via LC-MS/MS to track incorporation into downstream metabolites (e.g., branched-chain amino acid pathways). Pair with knockout cell models (e.g., CRISPR-edited HEK293 cells) to isolate specific enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.